Cas no 2227685-72-3 ((2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane)

(2R)-2-[5-(Trifluoromethyl)thiophen-2-yl]oxirane is a chiral epoxide derivative featuring a trifluoromethyl-substituted thiophene moiety. This compound is of significant interest in synthetic chemistry due to its stereospecific reactivity, enabling precise construction of complex molecular frameworks. The presence of the electron-withdrawing trifluoromethyl group enhances its utility in nucleophilic ring-opening reactions, while the thiophene ring contributes to its stability and potential for further functionalization. Its enantiomeric purity makes it particularly valuable in asymmetric synthesis, pharmaceutical intermediates, and agrochemical applications. The compound’s well-defined stereochemistry and reactive epoxide group offer controlled pathways for generating optically active derivatives, underscoring its importance in fine chemical and medicinal chemistry research.
(2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane structure
2227685-72-3 structure
Product Name:(2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane
CAS No:2227685-72-3
MF:C7H5F3OS
MW:194.174211263657
CID:6585862
PubChem ID:165742272
Update Time:2025-10-31

(2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane
    • EN300-1973500
    • (2R)-2-[5-(trifluoromethyl)thiophen-2-yl]oxirane
    • 2227685-72-3
    • Inchi: 1S/C7H5F3OS/c8-7(9,10)6-2-1-5(12-6)4-3-11-4/h1-2,4H,3H2/t4-/m1/s1
    • InChI Key: GXYJSFCUXBCJTO-SCSAIBSYSA-N
    • SMILES: S1C(C(F)(F)F)=CC=C1[C@H]1CO1

Computed Properties

  • Exact Mass: 194.00132044g/mol
  • Monoisotopic Mass: 194.00132044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 40.8Ų

(2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane Pricemore >>

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Additional information on (2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane

Introduction to (2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane (CAS No. 2227685-72-3)

Compound CAS No. 2227685-72-3, specifically identified as (2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of a trifluoromethyl group and an epoxy functionality in its molecular framework imparts distinct chemical properties that make it a promising candidate for further exploration.

The structural motif of (2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane consists of a thiophene ring substituted with a trifluoromethyl group at the 5-position and an epoxy group at the 2-position. This configuration not only enhances the compound's solubility and bioavailability but also facilitates its interaction with biological targets. The stereochemistry at the chiral center, denoted as (2R), is particularly crucial as it influences the compound's pharmacological activity and selectivity.

In recent years, there has been a growing interest in the development of bioactive molecules derived from heterocyclic compounds, particularly those incorporating thiophene derivatives. Thiophenes, known for their stability and versatility, have been widely explored in medicinal chemistry due to their ability to modulate various biological pathways. The introduction of a trifluoromethyl group further enhances the metabolic stability of these compounds, making them more suitable for long-term therapeutic use.

The epoxy functional group in (2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane is another key feature that contributes to its pharmacological potential. Epoxy compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The reactivity of the epoxy group allows for further chemical modifications, enabling the synthesis of derivatives with tailored biological profiles.

Recent studies have highlighted the importance of stereochemistry in determining the efficacy of pharmaceutical compounds. The (R)-configuration at the chiral center in (2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane has been shown to enhance binding affinity to certain biological targets compared to its (S)-enantiomer. This specificity is critical for achieving desired therapeutic effects while minimizing off-target interactions.

The trifluoromethyl group in the molecular structure also plays a significant role in modulating the pharmacokinetic properties of the compound. This substituent increases lipophilicity and metabolic stability, which are essential factors for drug development. Additionally, trifluoromethyl groups have been shown to enhance binding interactions with biological receptors, leading to improved pharmacological activity.

Current research in medicinal chemistry is focused on identifying novel scaffolds that can be optimized for therapeutic applications. The unique combination of structural features in (2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane makes it an attractive candidate for further investigation. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify potential drug candidates that can be developed into next-generation therapeutics.

The potential applications of this compound are vast and span across multiple therapeutic areas. Preliminary studies have suggested that it may have utility in treating neurological disorders, inflammatory conditions, and even certain types of cancer. These findings underscore the importance of continued research into this novel molecule.

In conclusion, (2R)-2-5-(trifluoromethyl)thiophen-2-yloxirane represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the quest for new therapeutic agents. As research progresses, this compound is expected to contribute significantly to the development of innovative treatments for various diseases.

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